molecular formula C17H20F3N3O B3983993 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE

1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE

Cat. No.: B3983993
M. Wt: 339.35 g/mol
InChI Key: FVZGLESQZIKOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups, a trifluoromethyl group, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Synthesis of the Benzodiazole Moiety: The benzodiazole ring is formed through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Coupling of the Piperidine and Benzodiazole Units: The final step involves coupling the piperidine and benzodiazole units through a nucleophilic substitution reaction, often using a suitable base and solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific receptors or enzymes.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed as a probe or ligand in biochemical assays to study molecular interactions and pathways.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE
  • 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]PROPANE
  • 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]BUTANE

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzodiazole moiety contributes to its potential as a pharmacophore.

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-11-6-5-7-12(2)23(11)15(24)10-22-14-9-4-3-8-13(14)21-16(22)17(18,19)20/h3-4,8-9,11-12H,5-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZGLESQZIKOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE
Reactant of Route 4
Reactant of Route 4
1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANONE

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